2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide
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Overview
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide is a complex organic compound that features a benzothiazole moiety linked to a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide typically involves the following steps:
Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate amine.
Synthesis of the Hydrazide Intermediate: The hydrazide can be synthesized by reacting acetic acid hydrazide with an appropriate aldehyde or ketone.
Coupling Reaction: The final step involves coupling the benzothiazole moiety with the hydrazide intermediate under suitable conditions, often using a dehydrating agent or catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions could target the hydrazide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced hydrazides.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating various catalytic processes.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Potential use as an antimicrobial agent due to the presence of the benzothiazole moiety.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine
Drug Development: The compound could be explored for its potential therapeutic effects, such as anticancer or antiviral properties.
Industry
Materials Science: Possible applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide would depend on its specific application. For instance, if used as an antimicrobial agent, it might disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Molecular targets could include enzymes, receptors, or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide: Lacks the dimethoxyphenyl group.
N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide: Lacks the benzothiazole moiety.
Uniqueness
The unique combination of the benzothiazole and dimethoxyphenyl groups in 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide is a novel organic molecule that has garnered attention for its potential biological activities. This compound features a unique structural framework combining a benzothiazole moiety with an acetohydrazide functional group, which may enhance its interaction with various biological targets.
Chemical Structure
The molecular formula of this compound is C17H18N4OS. The structural components include:
- Benzothiazole : Known for its diverse pharmacological properties.
- Acetohydrazide : Often associated with antimicrobial and anticancer activities.
- Dimethoxyphenyl group : Potentially increases lipophilicity and biological activity.
Biological Activities
Research indicates that compounds similar to This compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Exhibits significant inhibitory effects against various bacterial strains.
- Antitumor Activity : Shows promise in inhibiting tumor cell proliferation in vitro.
- Anti-inflammatory Properties : Potential to reduce inflammation markers in cellular models.
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within biological systems. For instance:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or tumorigenesis.
- Receptor Binding : It could bind to growth factor receptors, altering cellular signaling pathways that lead to cancer progression.
Case Studies
Several studies have investigated the biological effects of related compounds, providing insight into the potential applications of This compound :
- Antimicrobial Efficacy Study :
- Antitumor Activity Assessment :
- Anti-inflammatory Mechanism Investigation :
Properties
Molecular Formula |
C19H19N3O3S2 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C19H19N3O3S2/c1-12(13-8-9-15(24-2)16(10-13)25-3)21-22-18(23)11-26-19-20-14-6-4-5-7-17(14)27-19/h4-10H,11H2,1-3H3,(H,22,23)/b21-12+ |
InChI Key |
YUNXELXSKOYELY-CIAFOILYSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2S1)/C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2S1)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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